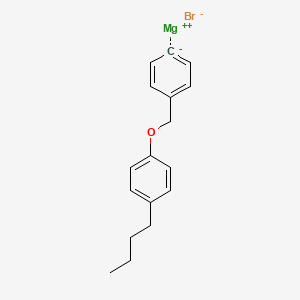
4-(4-n-Butylphenoxymethyl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-n-butylphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(4-n-butylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes iodine is used to activate the magnesium.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the reaction proceeds efficiently.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.
Substitution reactions: Can replace halides in organic compounds.
Coupling reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes and ketones.
Halides: Alkyl and aryl halides.
Electrophiles: Such as carbon dioxide, epoxides, and nitriles.
Conditions: Typically carried out in anhydrous conditions to prevent hydrolysis of the Grignard reagent.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Hydrocarbons: From coupling reactions.
Carboxylic acids: From reactions with carbon dioxide.
Scientific Research Applications
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic synthesis: As a key reagent in the formation of complex organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates.
Material science: For the preparation of polymers and other advanced materials.
Biological studies: As a tool to modify biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-(4-n-butylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. The molecular targets include carbonyl groups, halides, and other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorobutoxy)phenylmagnesium bromide: Similar structure but with a fluorine atom.
3-(4-morpholinylmethyl)phenylmagnesium bromide: Contains a morpholine group instead of a butyl group.
Uniqueness
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide is unique due to its specific substituents, which provide distinct reactivity and selectivity in chemical reactions. Its butyl group offers different steric and electronic properties compared to other similar compounds, making it suitable for specific synthetic applications.
This detailed article provides a comprehensive overview of this compound, 025 M in THF, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds
Properties
Molecular Formula |
C17H19BrMgO |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
magnesium;1-butyl-4-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C17H19O.BrH.Mg/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;/h5-6,8-13H,2-3,7,14H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
VPUWAEFNQGBBOM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















